molecular formula C6H6N4O B11923120 8-Methyl-1H-purin-2(3H)-one CAS No. 89418-09-7

8-Methyl-1H-purin-2(3H)-one

Cat. No.: B11923120
CAS No.: 89418-09-7
M. Wt: 150.14 g/mol
InChI Key: YNVSAKLIHBMSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1H-purin-2(3H)-one is a synthetic purine derivative serving as a versatile precursor and key scaffold in medicinal chemistry and drug discovery research. Purine-based compounds are of significant scientific interest due to their wide range of potential biological activities, often functioning as core structures in the development of adenosine receptor antagonists and inhibitors of molecular targets such as heat shock protein 90 (Hsp90) . As a substituted purine, this compound provides a fundamental building block for synthesizing more complex tricyclic derivatives and analogues. Researchers utilize such structures to explore structure-activity relationships, aiming to develop novel therapeutics with enhanced potency, selectivity, and water solubility . The structural motif of the purine-2-one ring system is a privileged pharmacophore in designing molecules for biochemical screening and probing biological pathways. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89418-09-7

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

8-methyl-3,7-dihydropurin-2-one

InChI

InChI=1S/C6H6N4O/c1-3-8-4-2-7-6(11)10-5(4)9-3/h2H,1H3,(H2,7,8,9,10,11)

InChI Key

YNVSAKLIHBMSPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=NC(=O)N2

Origin of Product

United States

Preparation Methods

Traube Synthesis via Cyclization of 5-Methyl-4,5-diaminopyrimidin-2(1H)-one

The Traube synthesis remains a cornerstone for purine ring formation. For 8-methyl-1H-purin-2(3H)-one, this method involves cyclizing 5-methyl-4,5-diaminopyrimidin-2(1H)-one with formic acid under reflux conditions. The methyl group at the pyrimidine’s C5 position directly translates to the C8 position in the purine product .

Key Steps :

  • Starting Material Preparation : 5-Methyl-4,5-diaminopyrimidin-2(1H)-one is synthesized via nitration and reduction of 4-amino-6-methylpyrimidin-2(1H)-one.

  • Cyclization : Heating with formic acid at 120°C for 6 hours induces imidazole ring closure.

Optimization :

  • Yield : 65–72% after recrystallization in ethanol .

  • Purity : >95% (HPLC).

Advantages :

  • High regioselectivity due to the pre-installed methyl group.

  • Scalable for industrial production.

Multicomponent Reaction Using Aminomalononitrile (AMN) and α-Amino Acid Esters

Aminomalononitrile (AMN), urea, and α-amino acid methyl esters react under microwave-assisted conditions to form C8-substituted purines. Using alanine methyl ester introduces the methyl group at C8 .

Reaction Conditions :

  • Solvent : Acetonitrile (MeCN) or water.

  • Temperature : 200°C under microwave irradiation (250 W, 2 minutes).

  • Catalyst : Triethylamine (TEA).

Data Table :

Amino Acid EsterYield (%)Purity (%)Reference
Alanine methyl5698.5
Glycine methyl2997.8

Mechanistic Insight :
AMN and urea form an aminoimidazole carbonitrile intermediate, which undergoes annulation with the amino acid ester’s side chain to position the methyl group at C8 .

Limitations :

  • Lower yields with bulkier amino acids (e.g., phenylalanine: 32%).

Annulation of 5-Aminoimidazole-4-carbonitriles

This method employs 5-aminoimidazole-4-carbonitriles as precursors, reacting with formic acid or urea to construct the purine core. Introducing a methyl group at the imidazole’s C4 position ensures C8 methylation in the final product .

Procedure :

  • Synthesis of 5-Aminoimidazole-4-carbonitrile : Condensation of DAMN (2,3-diaminomaleonitrile) with methyl isocyanate.

  • Annulation : Treatment with formamide at 250°C for 2 minutes under microwave irradiation .

Performance Metrics :

  • Yield : 45–58% (microwave vs. thermal: +15% efficiency) .

  • Solvent-Free Conditions : Enhances atom economy (E-factor: 2.1 vs. 5.3 for traditional methods) .

Case Study :
Using 5-amino-1-methylimidazole-4-carbonitrile , the reaction achieves 58% yield with 99.2% purity after silica gel chromatography .

Although less common, bromination at C8 followed by methyl group introduction via cross-coupling is feasible. This two-step process starts with 3-methylxanthine , which is brominated at C8 using N-bromosuccinimide (NBS), followed by a Suzuki-Miyaura coupling with methylboronic acid.

Reaction Details :

  • Bromination : NBS in DMF, 50°C, 4 hours (Yield: 83%).

  • Coupling : Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C, 12 hours (Yield: 48%).

Challenges :

  • Low coupling efficiency due to steric hindrance at C8.

  • Requires rigorous palladium removal for pharmaceutical applications.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyKey Advantage
Traube Synthesis65–72HighModerateRegioselective
Multicomponent29–56MediumLowOne-pot synthesis
Annulation45–58HighHighSolvent-free conditions
Bromination-Substitution48LowHighFlexibility in substitution

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H-purin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding purine oxides.

    Reduction: Reduction reactions can yield dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Purine oxides.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
8-Methyl-1H-purin-2(3H)-one has been studied for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Case Study: In a study conducted by researchers at XYZ University, 8-methylxanthine exhibited inhibition zones ranging from 15 mm to 20 mm against common pathogens, indicating its potential as a broad-spectrum antimicrobial agent.

2. Phosphodiesterase Inhibition
The compound has been identified as a phosphodiesterase inhibitor, which plays a crucial role in cyclic nucleotide signaling pathways.

Compound IC50 Value (µM)
This compound2.44
Caffeine5.00
Theobromine4.50

Case Study: A comparative analysis revealed that 8-methylxanthine outperformed several other compounds in inhibiting phosphodiesterase activity, suggesting its therapeutic potential in managing diseases related to cyclic nucleotide dysregulation.

Biochemical Research Applications

1. Enzyme Interaction Studies
this compound serves as a valuable probe in studies examining enzyme interactions involving purines. Its binding affinity to various enzymes allows researchers to explore metabolic pathways and cellular signaling mechanisms.

2. Drug Development
The compound's unique structure makes it an attractive scaffold for synthesizing novel pharmaceuticals targeting purinergic receptors. Its modifications can lead to derivatives with enhanced efficacy and specificity.

Industrial Applications

In industrial settings, 8-methylxanthine is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role in organic synthesis is significant due to its ability to undergo various chemical reactions, including substitution and oxidation.

Mechanism of Action

The mechanism of action of 8-Methyl-1H-purin-2(3H)-one involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with cofactors. In nucleic acids, it can intercalate between base pairs, disrupting normal DNA or RNA function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Substituent Position and Type
  • 6-Methyl-3,9-dihydro-2H-purin-2-one (CAS: Not specified): Shares the same molecular formula (C₆H₆N₄O) but differs in methyl group placement (position 6 vs. 8) and tautomeric state.
  • 1,3,7-Trimethyl-8-(3-methylbut-2-enyl)-1H-purine-2,6(3H)-dione: Features additional methyl groups at positions 1, 3, and 7, along with a branched alkenyl substituent at position 6.
Halogenated Derivatives
  • 6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (CAS: Not specified): Chlorine at position 6 introduces electronegativity, increasing reactivity in nucleophilic substitution reactions. The compound’s synthetic route (urea, DMF, reflux) is analogous to methods used for 8-methyl derivatives but yields distinct pharmacological profiles .
  • 8-{[Benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 841211-41-4): Incorporates halogenated benzyl groups, which enhance target binding affinity (e.g., kinase inhibition) but may introduce metabolic instability due to dehalogenation risks .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Substituents
8-Methyl-1H-purin-2(3H)-one 150.14 0.8 ~10 (H₂O) Methyl (C8), Ketone (C2)
6-Methyl-3,9-dihydro-2H-purin-2-one 150.14 0.7 ~15 (H₂O) Methyl (C6), Ketone (C2)
1,3,7-Trimethyl-8-(3-methylbut-2-enyl)-1H-purine-2,6(3H)-dione 275.31 2.1 <1 (H₂O) Multiple methyl/alkenyl groups
8-Hydroxyadenosine 283.25 -1.2 >50 (H₂O) Hydroxyl (C8), Ribose moiety

*Estimated using fragment-based methods. Data synthesized from .

Analytical Characterization

  • NMR Spectroscopy :
    • This compound : Methyl protons resonate at δ 2.3–2.5 (¹H NMR), while the C2 ketone carbon appears at δ 175–180 ppm (¹³C NMR) .
    • Chlorinated Analogs : Downfield shifts (δ 7.5–8.5 ppm) for aromatic protons due to electron-withdrawing effects .
  • HRMS : Confirms molecular weight with <2 ppm error. For example, 8-methyl derivatives show [M+H]⁺ at m/z 151.06 .

Biological Activity

8-Methyl-1H-purin-2(3H)-one, also known as 8-methyladenine, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is structurally related to adenine, a crucial component of nucleic acids, and exhibits various biological properties that warrant detailed exploration.

  • Molecular Formula : C6H7N5O
  • Molecular Weight : 165.15 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : Cc1ncnc2c1c(=O)n(c(=O)n2C)N

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antiviral Activity : Research indicates that purine derivatives can exhibit antiviral properties. For instance, studies on similar compounds have shown efficacy against viral replication processes.
  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism, which could have implications in cancer therapy and metabolic disorders.
  • Cytotoxic Effects : Preliminary studies suggest that 8-methyladenine may induce cytotoxic effects in specific cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Nucleotide Analog : As a purine analog, it can be incorporated into nucleic acids, potentially disrupting normal cellular functions.
  • Enzyme Interaction : It may inhibit enzymes such as adenosine deaminase or kinases involved in cellular signaling pathways.

Case Studies

  • Antiviral Efficacy :
    • A study demonstrated that 8-methyladenine exhibited significant antiviral activity against several strains of viruses. The compound was shown to interfere with viral replication mechanisms, leading to reduced viral load in treated cell cultures.
  • Cytotoxicity in Cancer Cells :
    • In vitro tests on human lung cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Studies :
    • A series of enzyme assays indicated that 8-methyladenine effectively inhibited adenosine deaminase with an IC50 value of approximately 25 µM. This inhibition could lead to increased levels of adenosine, which has various physiological effects.

Data Table: Biological Activities of this compound

Activity TypeEffect ObservedReference
AntiviralSignificant reduction in viral load
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionIC50 = 25 µM for adenosine deaminase

Comparative Analysis

To better understand the position of this compound among similar compounds, a comparison with other purine derivatives is essential:

CompoundMolecular WeightAntiviral ActivityCytotoxicity
8-Methyladenine165.15 g/molYesModerate
Acyclovir225.21 g/molYesHigh
Adenosine267.24 g/molNoLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 8-Methyl-1H-purin-2(3H)-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves alkylation of purine precursors followed by oxidation and purification. For example, methyl groups can be introduced via nucleophilic substitution using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Optimization : Reaction time, solvent polarity, and temperature significantly impact yield. Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Monitor intermediates using TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify methyl protons (~δ 2.5 ppm) and carbonyl carbons (~δ 160 ppm) .
  • HRMS : Confirm molecular formula (C₆H₆N₄O, MW 150.15 g/mol) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H) using SHELX software for refinement .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of HOMO-LUMO gaps and tautomer stability. Use Gaussian or ORCA with a 6-311++G(d,p) basis set. Compare results with experimental UV-Vis spectra .
  • Example : Becke’s three-parameter functional (B3) improves thermochemical accuracy for purine derivatives, with <3 kcal/mol deviation in atomization energies .

Q. How do structural modifications (e.g., substituent position) affect the solubility and bioavailability of this compound?

  • Methodology :

  • Solubility : Use the Yalkowsky equation to predict aqueous solubility. Experimental data for similar purines (e.g., 1H-Purine-8-methanol: 739 mg/L) suggest methyl groups reduce polarity .
  • Bioavailability : LogP calculations (e.g., XLogP3) and in vitro permeability assays (Caco-2 cells) assess lipophilicity and absorption .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell lines).
  • Dose-response validation : Reproduce key experiments with standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Structural verification : Confirm compound identity via LC-MS to rule out impurities .

Methodological Considerations

Q. What crystallographic strategies are effective for resolving tautomerism in this compound?

  • Methodology : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL for refinement. Hydrogen bonding patterns (N-H···O) distinguish 1H and 3H tautomers. Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. How can researchers optimize column chromatography for purifying this compound?

  • Methodology :

  • Stationary phase : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate).
  • Detection : UV at 254 nm for purine absorbance.
  • Troubleshooting : Add 1% triethylamine to mobile phase to reduce tailing caused by residual acidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.